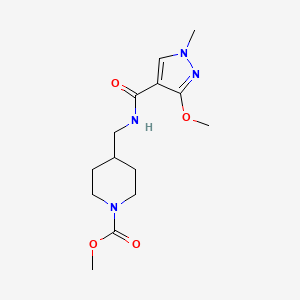
methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a methoxy group, and a pyrazole moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid and piperidine.
Reaction Steps: The carboxylic acid group of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated and then reacted with piperidine to form the amide bond.
Conditions: The reaction is usually carried out in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions to ensure the formation of the amide bond.
Industrial Production Methods:
Batch Production: The compound can be synthesized in batch reactors where precise control over reaction conditions is maintained.
Purification: After synthesis, the product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Piperidine derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Pyrazole derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of various chemical products, including intermediates for other chemical syntheses.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Piperidine derivatives
Pyrazole-based compounds
Uniqueness: Methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
methyl 4-[[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-17-9-11(13(16-17)21-2)12(19)15-8-10-4-6-18(7-5-10)14(20)22-3/h9-10H,4-8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXUHNYVJNIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
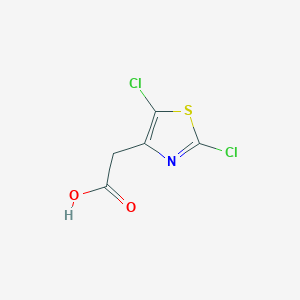

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
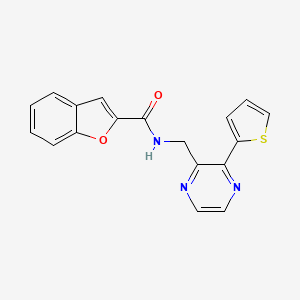
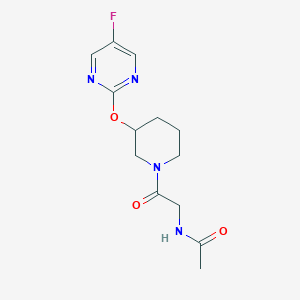
![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)
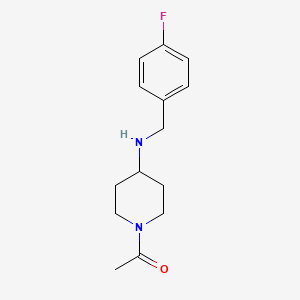
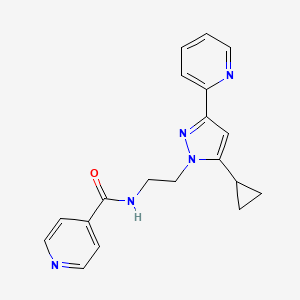
![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
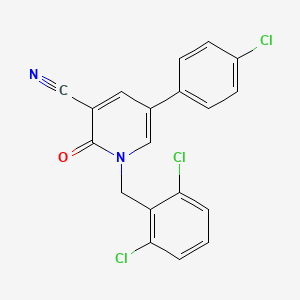
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2872604.png)
![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)

